molecular formula C6H4BrClN2O2 B1439089 3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS No. 1049706-73-1

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Cat. No. B1439089
M. Wt: 251.46 g/mol
InChI Key: QGEFBUJRBVNTFX-UHFFFAOYSA-N
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Patent
US09096525B2

Procedure details

In a 25 ml single-necked round-bottomed flask, to 1.72 ml phosphorous oxide chloride kept at a temperature of 5° C., 0.857 ml quinoline and 3.40 g of 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one are added consecutively. The resulting beige suspension is stirred under heating to 120° C. whereupon a brown solution is obtained. Stirring is continued for 2 hours. Afterwards, the solution is cooled down to an ambient temperature and poured into water. The resulting precipitate is collected by filtration, the filter cake washed with water (4×) and dried to give 3.15 g of the title compound in the form of a brown solid (MP: 60-62° C.).
Name
phosphorous oxide chloride
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
0.857 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[P+]=O.N1C2C(=CC=CC=2)C=CC=1.[Br:14][C:15]1[C:16](=O)[NH:17][CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[C:20]=1[CH3:21]>O>[Br:14][C:15]1[C:16]([Cl:1])=[N:17][CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[C:20]=1[CH3:21] |f:0.1,^3:1|

Inputs

Step One
Name
phosphorous oxide chloride
Quantity
1.72 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Name
Quantity
0.857 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
3.4 g
Type
reactant
Smiles
BrC=1C(NC=C(C1C)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting beige suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added consecutively
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the solution is cooled down to an ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
the filter cake washed with water (4×)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1C)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.